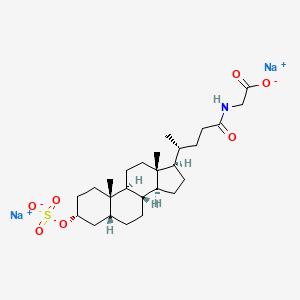

3-Sulfoglycolithocholic Acid Disodium Salt

Description

Significance of Bile Acid Metabolism in Biological Systems

Bile acids are crucial amphipathic molecules synthesized from cholesterol in the liver. avantiresearch.com Their metabolism is integral to a variety of physiological processes. nih.gov Primarily, they are recognized for their role in the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. avantiresearch.comnih.gov By forming micelles, bile acids facilitate the emulsification of lipids, a critical step for their subsequent breakdown and absorption. nih.gov

Beyond their digestive functions, bile acids are now understood to be versatile signaling molecules that regulate their own synthesis and transport. nih.gov They are involved in the regulation of cholesterol, glucose, and energy homeostasis. avantiresearch.comnih.gov The enterohepatic circulation, an efficient recycling process between the liver and intestine, ensures the conservation of the bile acid pool. oup.comwikipedia.org This circulation is vital for maintaining lipid homeostasis and protecting the liver from the cytotoxic effects of excessive bile acid accumulation. avantiresearch.comoup.com Disruptions in bile acid metabolism have been linked to various pathological conditions, including cholestatic liver diseases, gallstone disease, and colon cancer. nih.govnih.gov

Overview of Bile Acid Conjugation and Sulfation Pathways

In the liver, primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol. wikipedia.org To increase their water solubility and reduce their toxicity, these bile acids undergo conjugation, primarily with the amino acids glycine (B1666218) or taurine (B1682933). wikipedia.orgyoutube.com This process, occurring before secretion into the bile, enhances their efficacy as detergents in the intestine. youtube.com

Sulfation represents another important metabolic pathway for bile acids, catalyzed by sulfotransferases. nih.govoup.com This process further increases the water solubility of bile acids, reduces their intestinal absorption, and facilitates their elimination through feces and urine. nih.govoup.com Sulfation is considered a key detoxification pathway, as sulfated bile acids are less toxic than their unsulfated counterparts. nih.govoup.com While sulfation is generally a minor pathway in healthy individuals, it becomes more significant in cholestatic conditions, where the accumulation of bile acids can be hepatotoxic. avantiresearch.comkarger.com The sulfation of lithocholic acid, a toxic secondary bile acid, is particularly important for its detoxification and excretion. karger.comnih.gov

Role of Sulfated Bile Acids in Enterohepatic Circulation Research

The enterohepatic circulation is a highly efficient process, with approximately 95% of bile acids being reabsorbed in the terminal ileum and returned to the liver. mdpi.comyoutube.com Sulfation significantly alters the behavior of bile acids within this circulatory system. oup.com Sulfated bile acids are poorly reabsorbed from the intestine, leading to their increased fecal excretion. oup.comkarger.com This interruption of the enterohepatic circulation of certain bile acids is a protective mechanism against the accumulation of toxic bile species. nih.gov

Research has shown that sulfation can protect against cholestasis, a condition characterized by reduced bile flow. nih.gov Sulfated bile acids have been demonstrated to have a choleretic effect, meaning they increase bile flow. nih.govoup.com This is in contrast to some non-sulfated bile acids that can be cholestatic. nih.gov Furthermore, sulfated bile acids reduce the secretion of biliary lipids, which can help protect cell membranes from the detergent effects of high concentrations of non-sulfated bile acids. nih.gov

Research Context of 3-Sulfoglycolithocholic Acid Disodium (B8443419) Salt as a Key Metabolite

3-Sulfoglycolithocholic Acid Disodium Salt is a specific, glycine-conjugated and sulfated metabolite of lithocholic acid. nih.gov Lithocholic acid is a secondary bile acid formed by the action of intestinal bacteria, and it is known for its potential toxicity. pharmaffiliates.com The conjugation with glycine and subsequent sulfation at the 3-position are critical detoxification steps. karger.com

This compound is of significant interest in research for several reasons. It is studied in the context of gallbladder and liver diseases, as its levels can be altered in these conditions. invivochem.comcaymanchem.com For instance, serum levels of glycolithocholic acid 3-sulfate are elevated in patients with cirrhosis, hepatitis, and cholestasis. caymanchem.com Research has also explored its role in inducing intrahepatic cholestasis in animal models, providing insights into the mechanisms of bile acid-related liver injury. invivochem.comcaymanchem.com Additionally, this compound has been investigated for its potential biological activities, including its ability to inhibit the replication of the human immunodeficiency virus (HIV-1) in vitro. invivochem.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 64936-82-9 |

| Molecular Formula | C₂₆H₄₁NNa₂O₇S |

| Molecular Weight | 557.65 g/mol |

| Alternate Names | N-[(3α,5β)-24-Oxo-3-(sulfooxy)cholan-24-yl]glycine Disodium Salt, Glycolithocholate (B1262617) sulfate (B86663) disodium, Sulfolithocholylglycine disodium |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H41NNa2O7S |

|---|---|

Molecular Weight |

557.7 g/mol |

IUPAC Name |

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO7S.2Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;;/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);;/q;2*+1/p-2/t16-,17-,18-,19+,20-,21+,22+,25+,26-;;/m1../s1 |

InChI Key |

FXMCQRUEVPOMSC-DJOVSRRHSA-L |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of 3 Sulfoglycolithocholic Acid

Precursor Pathways: Glycolithocholic Acid Formation

The journey to 3-Sulfoglycolithocholic Acid begins with the synthesis of its precursor, Glycolithocholic Acid. This process involves the creation of primary bile acids from cholesterol in the liver, their subsequent modification by intestinal microbiota into secondary bile acids, and finally, conjugation with an amino acid.

The primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in hepatocytes via two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. frontiersin.orgthemedicalbiochemistrypage.org The classic pathway, which accounts for the majority of bile acid synthesis, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1). themedicalbiochemistrypage.orgfrontiersin.orgyoutube.com The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1). themedicalbiochemistrypage.orgyoutube.comcreative-proteomics.com

Once secreted into the intestine, primary bile acids are subjected to enzymatic modifications by the gut microbiota. creative-proteomics.com Chenodeoxycholic acid can be dehydroxylated by bacterial enzymes to form the secondary bile acid, lithocholic acid (LCA). creative-proteomics.comnih.gov This newly formed secondary bile acid is then absorbed from the intestine and returns to the liver via the portal circulation.

In the hepatocytes, lithocholic acid undergoes conjugation with the amino acid glycine (B1666218). frontiersin.orgnih.gov This reaction, catalyzed by bile acid-CoA synthetase (BACS) and an amino acid N-acetyltransferase, results in the formation of Glycolithocholic Acid (GLCA). frontiersin.orgthemedicalbiochemistrypage.org GLCA is the direct precursor that undergoes sulfation. nih.gov

| Synthesis Step | Location | Key Enzymes/Processes | Precursor | Product |

| Primary Bile Acid Synthesis | Liver (Hepatocytes) | Cholesterol 7α-hydroxylase (CYP7A1), Sterol 27-hydroxylase (CYP27A1) | Cholesterol | Chenodeoxycholic Acid |

| Secondary Bile Acid Formation | Intestine (Colon) | Gut Microbiota (e.g., 7α-dehydroxylase) | Chenodeoxycholic Acid | Lithocholic Acid (LCA) |

| Amino Acid Conjugation | Liver (Hepatocytes) | Bile acid-CoA synthetase (BACS), Amino acid N-acetyltransferase | Lithocholic Acid | Glycolithocholic Acid (GLCA) |

Enzymology of Sulfation: Identification and Characterization of Sulfotransferases

The final step in the biosynthesis of 3-Sulfoglycolithocholic Acid is the sulfation of its precursor, Glycolithocholic Acid. This reaction is a crucial detoxification process, catalyzed by a specific family of enzymes known as sulfotransferases (SULTs). oup.comnih.gov These enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the bile acid. nih.gov

In humans, the primary enzyme responsible for the sulfation of bile acids, including Glycolithocholic Acid, in the liver is Sulfotransferase 2A1 (SULT2A1). nih.govoup.comnih.gov This cytosolic enzyme specifically catalyzes the sulfation at the 3-hydroxyl (3-OH) position on the steroid nucleus of the bile acid. oup.comnih.gov The addition of the negatively charged sulfate (B86663) group dramatically increases the water solubility of the molecule. oup.comnih.gov Human recombinant SULT2A1 has been shown to effectively catalyze the sulfonation of Lithocholic Acid, Glycolithocholic Acid, and Taurolithocholic Acid. nih.gov

| Enzyme Family | Specific Enzyme (Human) | Location | Substrate | Product |

| Sulfotransferase (SULT) | SULT2A1 | Liver (Hepatocytes) | Glycolithocholic Acid | 3-Sulfoglycolithocholic Acid |

Integration within the General Bile Acid Pool Dynamics

The formation of 3-Sulfoglycolithocholic Acid represents a critical pathway for the detoxification and elimination of the toxic secondary bile acid, lithocholic acid. oup.comnih.gov Sulfation significantly alters the physicochemical properties of the bile acid, impacting its role within the enterohepatic circulation. nih.govoup.com

Unsulfated bile acids are efficiently reabsorbed in the intestine and returned to the liver. oup.com In contrast, sulfated bile acids like 3-Sulfoglycolithocholic Acid are poorly reabsorbed from the intestinal lumen. oup.comhmdb.ca This reduced intestinal absorption bypasses further bacterial metabolism and prevents the re-entry of the toxic LCA backbone into the portal circulation. oup.comoup.com

The increased water solubility of sulfated bile acids facilitates their elimination from the body. nih.govsemanticscholar.org They are readily excreted in the feces and, if they reach the systemic circulation, are efficiently cleared by the kidneys and excreted in the urine. oup.comnih.gov In healthy humans, only a small fraction of bile acids in bile and serum are sulfated, but over 70% of urinary bile acids are sulfated, highlighting the importance of this pathway for elimination. oup.comnih.gov During cholestatic liver diseases, where bile flow is impaired, the formation of sulfated bile acids increases significantly, serving as a protective mechanism to reduce the accumulation of toxic bile acids. oup.comnih.gov

Experimental Approaches to Elucidate Biosynthetic Routes

The intricate pathways of bile acid synthesis and metabolism have been elucidated through various experimental techniques. These methods allow researchers to trace the transformation of precursors and quantify the rates of different metabolic processes.

A powerful tool for investigating bile acid biosynthesis is the use of isotope-labeling. nih.gov This approach involves administering sterols, such as cholesterol, that have been labeled with either radioactive isotopes (e.g., ¹⁴C) or stable, non-radioactive isotopes (e.g., ²H, ¹³C). nih.govmedchemexpress.com

By tracing the appearance of the isotope label in various bile acid intermediates and final products, scientists can map the metabolic pathways and determine the contribution of different synthetic routes, such as the classic versus the alternative pathway. nih.gov For instance, constant infusion of labeled 27-hydroxycholesterol (B1664032) has been used to specifically measure the production rate of the alternative bile acid synthesis pathway. nih.gov Stable isotope-labeled bile acids are now widely available and used as internal standards for precise quantification in complex biological samples by mass spectrometry, aiding studies of their synthesis, transport, and metabolism. medchemexpress.comisotope.com

Enzyme Inhibition and Gene Knockout Models

Investigating the metabolic pathways of 3-Sulfoglycolithocholic acid relies heavily on models that can isolate and characterize the function of specific enzymes and transporters. Enzyme inhibition and gene knockout models are powerful tools for this purpose.

Enzyme Inhibition

The formation of 3-Sulfoglycolithocholic acid from its precursor, Glycolithocholic acid, is a sulfonation reaction catalyzed primarily by the enzyme Sulfotransferase 2A1 (SULT2A1). nih.govwikipedia.org This enzyme facilitates the transfer of a sulfonate group, a process critical for increasing the water solubility of the bile acid and promoting its elimination.

To elucidate the role of SULT2A1, researchers utilize specific chemical inhibitors. Studies have shown that certain classes of compounds can effectively block SULT2A1 activity. For instance, Selective Estrogen Receptor Modulators (SERMs) have been identified as potent inhibitors of SULT2A1-catalyzed sulfonation of Glycolithocholic acid. nih.gov In vitro experiments using human liver cytosol and recombinant SULT2A1 have demonstrated that SERMs such as bazedoxifene (B195308) and raloxifene (B1678788) are among the most effective inhibitors of this reaction. nih.gov This inhibitory action provides a direct method to study the consequences of reduced sulfonation on bile acid profiles and can help infer the role of this pathway in detoxification. nih.gov

| Inhibitor | Chemical Class | Inhibitory Effect on SULT2A1 |

|---|---|---|

| Bazedoxifene | Indole | Effective Inhibitor nih.gov |

| Raloxifene | Benzothiophene | Effective Inhibitor nih.gov |

| Tamoxifen | Triphenylethylene | Inhibitor sigmaaldrich.com |

| Acolbifene | Benzopyran | Inhibitory effect observed in HepG2 cells nih.gov |

Gene Knockout Models

Gene knockout models, particularly in mice, offer a systemic view of a protein's function. By deleting the gene that codes for a specific enzyme or transporter, scientists can observe the resulting metabolic changes throughout the organism.

SULT2A1 Knockout: A hypothetical Sult2a1 knockout mouse would be expected to have a severely impaired ability to sulfonate bile acids like Glycolithocholic acid. This would lead to an accumulation of the unsulfated precursor and a significant reduction in the formation and excretion of 3-Sulfoglycolithocholic acid. Such a model would be invaluable for studying the physiological consequences of deficient bile acid sulfonation and the activation of alternative detoxification pathways. nih.govnih.gov

Transporter Knockout (BSEP/ABCB11 and MRP2/ABCC2): After its synthesis, 3-Sulfoglycolithocholic acid is transported out of the hepatocyte into the bile canaliculus. The Bile Salt Export Pump (BSEP, encoded by the ABCB11 gene) and the Multidrug Resistance-Associated Protein 2 (MRP2, encoded by the ABCC2 gene) are key apical efflux transporters. acs.orgsolvobiotech.com MRP2 is known to transport a wide range of sulfated conjugates. solvobiotech.comnih.gov

Abcb11 (BSEP) knockout mice exhibit altered bile acid transport and composition. nih.govnih.gov While they are protected from certain types of cholestatic liver injury due to a shift towards more hydrophilic bile acids, these models are crucial for understanding the primary and compensatory pathways for bile salt excretion. researchgate.netmdpi.com Studies in these mice have revealed that other transporters, like Mdr1 (P-glycoprotein), may partially compensate for the loss of BSEP function. acs.orgnih.gov

Abcc2 (MRP2) knockout mice and the corresponding transporter-deficient rat model (TR- or Eisai Hyperbilirubinemic rats) are essential for studying the biliary excretion of sulfated compounds. nih.govresearchgate.net In these models, the biliary elimination of MRP2 substrates is significantly reduced, leading to their accumulation in the liver and redirection into the systemic circulation. nih.gov This model would directly demonstrate the role of MRP2 in the biliary clearance of 3-Sulfoglycolithocholic acid.

In Vitro and In Vivo Models for Metabolic Pathway Analysis

A multi-tiered approach using both in vitro and in vivo models is necessary to fully map the metabolic pathway of 3-Sulfoglycolithocholic acid from its synthesis to its ultimate excretion.

In Vitro Models

In vitro systems provide a controlled environment to dissect specific biochemical steps.

Subcellular Fractions: Human liver cytosol, which contains a pool of soluble enzymes including SULT2A1, is used to study the kinetics of sulfonation in a near-native environment without the complexity of whole cells. nih.govsigmaaldrich.com

Recombinant Enzymes: Using purified, human recombinant SULT2A1 allows for the precise characterization of its enzymatic activity towards Glycolithocholic acid, including determining kinetic parameters and screening for specific inhibitors, free from the influence of other cellular proteins. nih.gov

Cell Culture Models:

Primary Human Hepatocytes: Considered the "gold standard" for in vitro liver studies, primary hepatocytes retain the metabolic and transport machinery of the liver for a period in culture. springernature.comnih.govnih.gov They can synthesize, conjugate, and transport bile acids, providing a comprehensive system to study the entire intracellular pathway of 3-Sulfoglycolithocholic acid formation and efflux. springernature.comyoutube.com

Hepatoma Cell Lines (e.g., HepG2): The HepG2 human hepatoblastoma cell line is a widely used model. While it has some limitations in its metabolic capacity compared to primary cells, it is capable of bile acid sulfation and has been used to confirm the inhibitory effects of compounds on this pathway. nih.govnih.govcytion.com These cells are a valuable tool for higher-throughput screening and mechanistic studies. nih.gov

| Model | Description | Application in Studying 3-Sulfoglycolithocholic Acid |

|---|---|---|

| Human Liver Cytosol | Supernatant fraction of liver homogenate containing soluble enzymes. | Studying the kinetics and inhibition of SULT2A1-mediated sulfonation. nih.gov |

| Recombinant SULT2A1 | Purified enzyme produced in a host system. | Detailed kinetic analysis and specific inhibitor screening for the sulfonation step. nih.gov |

| Primary Human Hepatocytes | Isolated liver cells cultured in 2D or 3D formats. | Comprehensive analysis of synthesis, conjugation, and transport of bile acids in an integrated cellular system. springernature.comnih.gov |

| HepG2 Cells | Immortalized human liver carcinoma cell line. | Model for sulfation studies, particularly for confirming inhibitor effects and investigating regulatory pathways. nih.govnih.gov |

In Vivo Models

In vivo models, primarily using laboratory animals, are indispensable for understanding how metabolic pathways operate within the complex physiological context of a whole organism.

Rat Models: Studies involving the administration of bile acids or their precursors to rats, often with cannulated bile ducts, allow for the direct collection and analysis of biliary metabolites. elsevierpure.com This approach provides definitive evidence of metabolic transformations and excretion routes in a living system. For example, studies in Mrp2-deficient TR- rats have been instrumental in confirming the role of this transporter in the biliary elimination of sulfated metabolites. nih.gov

Mouse Models: Mice are widely used due to the availability of genetic modifications, such as the knockout models discussed previously (Sult2a1, Abcb11, Abcc2). nih.govnih.gov These animals allow researchers to study the systemic effects of disrupting a single component of the metabolic pathway, providing insights into bile acid homeostasis, detoxification, and the development of liver pathology. nih.gov

These in vivo systems are crucial for validating findings from in vitro experiments and for understanding the interplay between hepatic metabolism, biliary excretion, and enterohepatic circulation that governs the ultimate fate of 3-Sulfoglycolithocholic acid. unmc.edu

Biological Functions and Molecular Mechanisms of 3 Sulfoglycolithocholic Acid Signaling

Interactions with Nuclear Receptors in Experimental Systems

The interaction of 3-Sulfoglycolithocholic Acid Disodium (B8443419) Salt with nuclear receptors is a key area of investigation to understand its biological functions. While direct studies on this specific compound are limited, research on its parent compound, lithocholic acid (LCA), and its sulfated forms provides significant insights.

The Farnesoid X Receptor (FXR) is a crucial nuclear receptor that regulates bile acid, lipid, and glucose metabolism. While bile acids are the natural ligands for FXR, modifications to their structure, such as sulfation and conjugation, can significantly alter their interaction with the receptor.

Lithocholic acid (LCA), the precursor to 3-Sulfoglycolithocholic Acid, has been identified as an FXR antagonist with partial agonist activity in cellular and in vitro assays. In HepG2 cells, LCA was shown to antagonize the activation of FXR by the potent synthetic agonist GW4064. Furthermore, in an in vitro co-activator association assay, LCA inhibited the activation of FXR induced by both chenodeoxycholic acid (CDCA) and GW4064, with a half-maximal inhibitory concentration (IC50) of 1 µM. nih.gov This antagonistic activity of LCA on FXR leads to the downregulation of the bile salt export pump (BSEP), a key transporter in bile acid homeostasis, which may contribute to the cholestatic effects observed with high levels of LCA. nih.gov

The impact of 3-O-sulfation and N-acetylglycine conjugation on the interaction with FXR is not yet fully elucidated for 3-Sulfoglycolithocholic Acid Disodium Salt specifically. However, the addition of a bulky sulfonate group at the 3α-position, as is the case in this compound, is expected to influence its binding to the FXR ligand-binding pocket. Generally, bulky substituents at the beta-position of the steroid nucleus of cholanoids have been shown to decrease their ability to activate FXR. drugbank.com This suggests that this compound is unlikely to be a potent FXR agonist and may retain the antagonistic properties of its parent compound, LCA. Further research is required to definitively characterize the direct interaction and functional consequences of this compound binding to FXR.

Table 1: Investigated Effects of Lithocholic Acid on Farnesoid X Receptor (FXR) Activity

| Compound | Experimental System | Observed Effect | Reference |

| Lithocholic Acid (LCA) | HepG2 cells | Antagonized GW4064-enhanced FXR transactivation | nih.gov |

| Lithocholic Acid (LCA) | In vitro co-activator association assay | Decreased CDCA- and GW4064-induced FXR activation (IC50 = 1 µM) | nih.gov |

Beyond FXR, bile acids and their derivatives are known to interact with other nuclear receptors, thereby modulating a diverse range of cellular functions. A significant finding in this area is the interaction of a closely related compound, lithocholic acid 3-sulfate (LCA-3-S), with the Retinoid-related Orphan Receptor gamma t (RORγt).

In a 2022 study, synthesized LCA-3-S was identified as a ligand for RORγt. nih.govresearchgate.netoup.com This interaction was shown to have functional consequences, as LCA-3-S selectively inhibited the differentiation of Th17 cells by targeting RORγt, without affecting the differentiation of Th1, Th2, and Treg cells. nih.govresearchgate.netoup.com The study demonstrated that LCA-3-S exhibited a better binding effect to RORγt than its oxidized metabolite, 3-oxo-LCA. nih.govoup.com This finding suggests that the sulfated form of lithocholic acid plays a role in regulating immune responses, specifically those mediated by Th17 cells.

Given that this compound shares the core structure of lithocholic acid with a sulfate (B86663) group at the 3-position, it is plausible that it may also interact with RORγt. The presence of the glycine (B1666218) conjugate would be an additional structural feature that could influence this binding. This highlights a potential immunomodulatory role for this compound, warranting further investigation into its specific effects on RORγt and T-cell differentiation.

Table 2: Investigated Effects of Lithocholic Acid 3-Sulfate on RORγt Activity

| Compound | Experimental System | Observed Effect | Reference |

| Lithocholic Acid 3-Sulfate (LCA-3-S) | In vitro binding assay | Binds to RORγt ligand-binding domain | nih.govoup.com |

| Lithocholic Acid 3-Sulfate (LCA-3-S) | T-cell differentiation assay | Selectively suppressed Th17 cell differentiation | nih.govresearchgate.netoup.com |

Activation of G Protein-Coupled Bile Acid Receptors (TGR5) in Cellular Models

The G protein-coupled bile acid receptor 1 (TGR5), also known as GPBAR1, is a key cell surface receptor that mediates many of the signaling effects of bile acids. Its activation triggers a variety of downstream cellular responses.

The binding of bile acids to TGR5 is influenced by their structure, including hydroxylation patterns and conjugation. The rank order of potency for TGR5 activation by unconjugated bile acids is generally lithocholic acid (LCA) ≥ deoxycholic acid > chenodeoxycholic acid > cholic acid. nih.gov Conjugation of bile acids can also affect their affinity for TGR5. While taurine (B1682933) conjugation has been shown to increase the potency of some bile acids for TGR5 activation, glycine conjugation is reported to have a negligible impact on TGR5 affinity. nih.gov

Upon activation by a ligand, TGR5 primarily couples to the Gαs protein subunit, which in turn activates adenylyl cyclase. nih.govpatsnap.com This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.org The rise in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression. nih.gov

In addition to the canonical Gαs-cAMP-PKA pathway, TGR5 signaling can also involve other pathways depending on the cell type. These can include the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. frontiersin.org In certain cellular contexts, TGR5 activation can also lead to an increase in intracellular calcium levels. frontiersin.org

For this compound, it is expected that its activation of TGR5 would initiate the Gαs-cAMP-PKA signaling cascade. However, the specific downstream effects and the potential involvement of other signaling pathways in different cell types remain to be experimentally determined.

Regulation of Cellular Processes in Experimental Models

The interactions of this compound with nuclear and cell surface receptors translate into the regulation of various cellular processes, as demonstrated in several experimental models.

One of the well-documented effects of sulfated lithocholic acid derivatives is their role in cholestasis. In experimental models using rats, administration of sulfated glycolithocholate (B1262617) has been shown to induce intrahepatic cholestasis. This effect is thought to be related to the complex interplay of bile acid transport and metabolism in the liver.

In the context of immune regulation, the finding that lithocholic acid 3-sulfate acts as a ligand for RORγt and selectively suppresses Th17 cell differentiation points to a significant role in modulating inflammatory responses. nih.govresearchgate.netoup.com This suggests that this compound could be involved in cellular processes related to autoimmune and inflammatory conditions.

Furthermore, in vitro studies have revealed antiviral properties of a group of cholic acid derivatives, including glycolithocholic acid 3-sulfate. These compounds were found to selectively inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This inhibitory activity was observed to be, at least in part, due to the inhibition of virus adsorption to host cells and the inhibition of the reverse transcriptase enzyme.

The sulfation of lithocholic acid is also recognized as a critical detoxification pathway. In human colon carcinoma Caco-2 cells, lithocholic acid alone can induce a tumor-invasive phenotype. However, its sulfated counterpart does not exhibit this effect, indicating that sulfation at the 3-position is a key modification that mitigates the pro-carcinogenic potential of lithocholic acid. This highlights a crucial role for compounds like this compound in cellular detoxification and the maintenance of intestinal homeostasis.

Table 3: Summary of Investigated Cellular Processes Regulated by Sulfated Lithocholic Acid Derivatives

| Cellular Process | Experimental Model | Observed Effect of Sulfated Lithocholic Acid Derivative |

| Bile Acid Homeostasis | Rat models | Induction of intrahepatic cholestasis |

| Immune Cell Differentiation | In vitro T-cell cultures | Selective suppression of Th17 cell differentiation via RORγt |

| Viral Replication | HIV-1 infected cell lines | Inhibition of HIV-1 replication |

| Cellular Detoxification | Caco-2 cells | Prevention of lithocholic acid-induced tumor-invasive phenotype |

Metabolic Homeostasis Modulation Research

3-Sulfoglycolithocholic acid, a sulfated and glycine-conjugated secondary bile acid, plays a distinct role in metabolic homeostasis, particularly in the context of liver function and lipid transport. Research indicates that the sulfation of bile acids is a critical metabolic pathway for their detoxification and elimination. oup.com This modification significantly alters their physicochemical properties and biological activities compared to their non-sulfated counterparts.

Under conditions of cholestasis, where bile flow is impaired, the formation of sulfated bile acids like 3-sulfoglycolithocholic acid increases. oup.com Preclinical studies in rats have demonstrated that sulfated bile acids can stimulate bile flow, a choleretic effect, which may serve as a protective mechanism during cholestasis. nih.gov Furthermore, the infusion of sulfated bile acids has been shown to significantly reduce the biliary secretion of phospholipids (B1166683) and cholesterol. nih.gov This suggests a role for 3-sulfoglycolithocholic acid in modulating the composition of bile and influencing lipid homeostasis within the enterohepatic circulation. The reduction in lipid secretion is thought to protect cell membranes from the detergent and potentially toxic properties of high concentrations of non-sulfated bile acids. oup.comnih.gov

The increased polarity of sulfated bile acids is inversely related to biliary lipid secretion. nih.gov By reducing the output of cholesterol and phospholipids into the bile, 3-sulfoglycolithocholic acid helps to mitigate the cellular toxicity associated with bile acid accumulation in cholestatic liver diseases. oup.com

| Research Area | Key Finding | Implication | Reference |

|---|---|---|---|

| Bile Flow | Sulfated bile acids exhibit higher choleretic activity (stimulation of bile flow) compared to non-sulfated forms. | Protective mechanism against cholestasis by promoting bile movement. | nih.gov |

| Biliary Lipid Secretion | Significantly reduces the secretion of biliary phospholipids and cholesterol. | Protects hepatocytes from the cytotoxic detergent effects of bile acids. | oup.comnih.gov |

| Cholestatic Conditions | The formation and elimination of sulfated bile acids increase during cholestatic diseases. | Serves as an adaptive detoxification pathway to maintain bile acid homeostasis. | oup.com |

Inflammatory Response Pathways in Preclinical Studies

Emerging preclinical research has identified sulfated bile acids as modulators of inflammatory pathways. Studies focusing on lithocholic acid 3-sulfate (LCA-3-S), a compound structurally similar to 3-sulfoglycolithocholic acid, have revealed a specific mechanism of immune regulation. nih.gov

This research has demonstrated that LCA-3-S can selectively suppress the differentiation of T helper 17 (Th17) cells. nih.gov Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17 (IL-17), and are implicated in the pathogenesis of various autoimmune and inflammatory diseases. nih.gov

The molecular mechanism underlying this suppression involves the direct binding of LCA-3-S to the Retinoid-related orphan receptor gamma t (RORγt). nih.gov RORγt is recognized as the key transcription factor that governs the development and function of Th17 cells. nih.gov By binding to RORγt, LCA-3-S inhibits its transcriptional activity, thereby preventing the differentiation of naive T cells into the pro-inflammatory Th17 lineage. This inhibitory effect is highly selective, as studies have shown that LCA-3-S does not influence the differentiation of other T helper cell subsets, such as Th1, Th2, and regulatory T (Treg) cells. nih.gov

These findings suggest that a metabolic disorder leading to a decrease in sulfated bile acid metabolites could disrupt the Th17/Treg immune balance, potentially contributing to the pathogenesis of cholestatic liver diseases and other inflammatory conditions. nih.gov

| Molecular Target | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| RORγt (Retinoid-related orphan receptor gamma t) | Direct binding to the transcription factor. | Inhibition of RORγt transcriptional activity. | nih.gov |

| Th17 Cell Differentiation | Inhibition of RORγt, the master regulator of Th17 cells. | Selective suppression of Th17 cell differentiation. | nih.gov |

| Immune Cell Specificity | Action is specific to the RORγt pathway. | No significant influence on Th1, Th2, or Treg cell differentiation. | nih.gov |

Contribution to Bile Acid Hydrophilicity and Transport Mechanisms

The conjugation with glycine and, crucially, the sulfation at the 3-position of the steroid nucleus are key structural modifications that define the physicochemical properties and physiological fate of 3-sulfoglycolithocholic acid. Lithocholic acid, the parent secondary bile acid, is notably hydrophobic and has been associated with cellular toxicity. oup.com

Sulfation is a major detoxification pathway that dramatically increases the water solubility (hydrophilicity) of bile acids. oup.com This enhanced hydrophilicity is fundamental to its biological function. The addition of a highly polar sulfate group transforms the hydrophobic bile acid into a more water-soluble and less toxic compound. oup.com This increased solubility facilitates its transport within aqueous environments like blood and bile and significantly alters its interaction with cell membranes and transporters. oup.com

The increased water solubility of sulfated bile acids like 3-sulfoglycolithocholic acid leads to more efficient elimination from the body. It decreases their reabsorption from the intestine and enhances their excretion via urine and feces. oup.com While sulfation is typically a minor pathway for bile acid metabolism, it becomes increasingly important during cholestatic conditions as a means to detoxify and eliminate excess bile acids. oup.com

Bile acids are anions at physiological pH and require protein transporters to cross cell membranes. mdpi.com The hepatic uptake of some sulfated bile acids is mediated by organic anion transporting polypeptides (OATPs), while their efflux from the hepatocyte into the canaliculus or the bloodstream is handled by other transporters, such as the multidrug resistance-associated protein 2 (MRP2) for canalicular secretion and MRP3/MRP4 for sinusoidal efflux under cholestatic conditions. nih.gov The addition of the sulfate group makes the molecule a substrate for these specific transporters, thereby directing its pathway toward elimination and detoxification. nih.gov

Interactions of 3 Sulfoglycolithocholic Acid with the Gut Microbiome

Microbial Biotransformation of Bile Acids Precursors and Conjugates

The journey from host-synthesized primary bile acids to the microbially-derived precursor of 3-Sulfoglycolithocholic Acid involves a cascade of enzymatic reactions carried out by select members of the gut microbiota. Primary bile acids, such as chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol and conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the intestine. mdpi.comnih.gov Here, they become substrates for a variety of bacterial enzymes.

The initial and rate-limiting step in the microbial metabolism of bile acids is deconjugation, a reaction catalyzed by bile salt hydrolase (BSH) enzymes. wikipedia.orgnih.gov BSHs hydrolyze the amide bond linking the bile acid's steroid core to its conjugated amino acid (glycine or taurine), releasing a free, unconjugated bile acid. nih.govcancerbiomed.org This "gateway" reaction is crucial because conjugated bile acids are generally resistant to further microbial modification. nih.gov

The precursor to lithocholic acid is the primary bile acid chenodeoxycholic acid (CDCA). Therefore, the BSH-mediated deconjugation of glyco-chenodeoxycholic acid or tauro-chenodeoxycholic acid is the essential first step toward LCA synthesis. BSH activity is widespread across major gut bacterial phyla, including Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium. mdpi.commdpi.com The resulting unconjugated CDCA becomes available for subsequent enzymatic transformations, including 7α-dehydroxylation to form LCA. cancerbiomed.org

Table 1: Probiotic Microorganisms and their Bile Salt Hydrolase (BSH) Activity This interactive table summarizes the BSH activity of various probiotic strains against different conjugated bile acids, which is the initial step in the formation of lithocholic acid precursors.

| Probiotic Strain | Glycocholate | Glycodeoxycholate | Taurocholate | Taurodeoxycholate |

| L. plantarum DGIA1 | 69% | 100% | 81% | 92% |

| S. boulardii | 5% | 100% | 57% | 63% |

| L. rhamnosus GG | Weak | Yes | Yes | Weak |

| L. acidophilus | Yes | Yes | Yes | No |

| B. lactis | Yes | Yes | No | No |

| Data sourced from a study on BSH activity screening in probiotic microorganisms. mdpi.com Percentages indicate deconjugation activity. |

Hydroxysteroid dehydrogenases (HSDHs) are a class of microbial enzymes that catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus of bile acids. nih.govsciprofiles.com These modifications significantly alter the physicochemical properties of bile acids. nih.gov HSDHs are crucial for the multi-step 7α-dehydroxylation pathway that converts primary bile acids into secondary bile acids. nih.govresearchgate.net

The conversion of CDCA to LCA involves a complex pathway where HSDHs play a key role. For instance, a 3α-HSDH, often encoded by the baiA gene within the bile acid inducible operon, is essential for this transformation. nih.gov Microbial HSDHs can also lead to the formation of iso- and urso-bile acids through epimerization of hydroxyl groups, further diversifying the bile acid pool. nih.govnih.gov For example, the conversion of CDCA to ursodeoxycholic acid (UDCA) is catalyzed by the sequential action of 7α-HSDH and 7β-HSDH. researchgate.net Recently, specific human gut bacteria have been identified that convert LCA into the immunomodulatory metabolites 3-oxolithocholic acid (3-oxoLCA) and isolithocholic acid (isoLCA) via HSDH activity. nih.govresearchgate.net

This multi-enzyme pathway converts CDCA into LCA. Key enzymes encoded by the bai operon include:

BaiB : A bile acid-CoA ligase that activates the bile acid by attaching a Coenzyme A molecule, which is the first step of the pathway. frontiersin.orgresearchgate.net

BaiA2 : A 3α-hydroxysteroid dehydrogenase that oxidizes the 3α-hydroxyl group. nih.gov

BaiCD : A 3α-hydroxy-Δ4-cholenoyl-CoA dehydratase.

BaiE : A 7α-hydroxy-steroid dehydratase.

BaiF : A bile acid-CoA transferase.

BaiG : A bile acid transporter protein that moves bile acids into the bacterial cell. asm.org

BaiH : A Δ4-steroid-5β-reductase.

BaiI : A Δ5-steroid isomerase. frontiersin.org

The coordinated action of these enzymes is required to remove the 7α-hydroxyl group from CDCA, ultimately yielding LCA, the direct precursor for host-mediated sulfation and glycine conjugation to form 3-Sulfoglycolithocholic Acid. nih.govfrontiersin.org

Table 2: Key Microbial Enzymes in Lithocholic Acid (LCA) Formation This interactive table outlines the functions of key enzymes encoded by the gut microbiome that are essential for producing lithocholic acid, the precursor to 3-Sulfoglycolithocholic Acid.

| Enzyme/Protein | Gene (Example) | Function in LCA Pathway |

| Bile Salt Hydrolase (BSH) | - | Deconjugates glyco/tauro-CDCA to free CDCA (gateway step). nih.gov |

| Bile Acid-CoA Ligase | baiB | Activates CDCA by attaching Coenzyme A. frontiersin.org |

| 3α-Hydroxysteroid Dehydrogenase | baiA2 | Oxidizes the 3α-hydroxyl group of the bile acid-CoA intermediate. nih.gov |

| Bile Acid Transporter | baiG | Imports primary bile acids into the bacterial cell. asm.org |

| This table highlights the initial and critical steps in the microbial pathway leading to LCA. |

Reciprocal Influence Between Gut Microbiota Composition and Sulfated Bile Acid Profile

The relationship between bile acids and the gut microbiota is bidirectional. Bile acids, including sulfated forms, possess antimicrobial properties due to their detergent nature and can directly shape the composition and density of microbial communities. nih.gov Conversely, the composition of the gut microbiota dictates the enzymatic capacity for bile acid biotransformation, thereby controlling the size and composition of the intestinal bile acid pool, including the availability of LCA for sulfation. nih.govresearchgate.net

Conditions of gut dysbiosis, such as those seen in inflammatory bowel disease, are associated with altered microbial metabolism. nih.gov This can lead to impaired 7α-dehydroxylation, resulting in decreased levels of secondary bile acids like LCA and an accumulation of primary and sulfated bile acids. mdpi.comnih.gov The sulfation of bile acids by the host is generally considered a detoxification pathway, as sulfated bile acids are more water-soluble, less readily absorbed by the intestine, and less toxic than their unsulfated counterparts. oup.com Therefore, shifts in the microbiota that alter the production of LCA can have a significant downstream effect on the host's sulfated bile acid profile.

Experimental Models for Gut Microbiome-Bile Acid Axis Research

To decipher the causal relationships between the gut microbiome and host bile acid metabolism, researchers rely on specialized animal models that allow for the controlled manipulation of the gut microbiota. nih.govnih.gov

Germ-free (GF) animals, which are raised in a completely sterile environment and are devoid of any microorganisms, are an invaluable tool. mdpi.comnih.goveurekalert.org By comparing GF animals to their conventionally-raised counterparts, researchers can unequivocally demonstrate the role of the microbiota in specific physiological processes. nih.gov

In the context of bile acid metabolism, studies using GF mice have shown that these animals are incapable of producing secondary bile acids, including LCA and DCA. nih.govresearchgate.net Their intestinal bile acid pool consists almost exclusively of host-derived, taurine-conjugated primary bile acids. oaepublish.combiorxiv.org This demonstrates that the enzymatic machinery for 7α-dehydroxylation, encoded by the bai operon, is exclusively of microbial origin.

Gnotobiotic models take this a step further. These are GF animals that have been intentionally colonized with one or more known microbial species. koreascience.kr By colonizing GF mice with a bacterial consortium capable of 7α-dehydroxylation, such as Clostridium scindens, researchers can restore the production of secondary bile acids and study the specific effects of these microbial metabolites on host physiology. nih.govnih.gov These models are critical for establishing a direct causal link between specific gut bacteria, the production of LCA, and the subsequent appearance of downstream host metabolites like 3-Sulfoglycolithocholic Acid. harvard.edu

Table 3: Comparison of Bile Acid Profiles in Animal Models This interactive table summarizes the typical differences in bile acid composition between germ-free and conventional mice, highlighting the essential role of the gut microbiome.

| Bile Acid Type | Conventional Mice | Germ-Free (GF) Mice |

| Primary Bile Acids | ||

| Cholic Acid (CA) | Present | Present |

| Chenodeoxycholic Acid (CDCA) | Present | Present |

| Muricholic Acids (α/βMCA) | Abundant | Abundant (Tauro-β-MCA accumulates) |

| Conjugation | Mixed (Taurine > Glycine) | Almost exclusively Taurine-conjugated |

| Secondary Bile Acids | ||

| Deoxycholic Acid (DCA) | Abundant | Absent |

| Lithocholic Acid (LCA) | Present | Absent |

| Ursodeoxycholic Acid (UDCA) | Present | Very low levels |

| Sulfated Bile Acids | Present | Significantly reduced or absent |

| This table illustrates the profound impact of the gut microbiota on the diversity and composition of the bile acid pool. nih.govoaepublish.combiorxiv.org |

Microbial Culture and Co-Culture Systems for Bile Acid Metabolism Studies

To unravel the complex interactions between gut bacteria and bile acids, including sulfated forms, researchers utilize various in vitro models that simulate the conditions of the human gut. These systems are essential for identifying specific bacterial species responsible for bile acid transformations and for elucidating the underlying biochemical pathways without the confounding variables of a live host.

Anaerobic Batch Culture Systems: A primary method for studying the metabolic capacity of the entire gut microbial community involves anaerobic, pH-controlled batch cultures inoculated with human or animal fecal samples. nih.govbiorxiv.org These systems can be supplemented with specific bile acids, such as primary conjugated bile acids, to serve as the sole substrate. nih.gov Over a period, typically 24 hours to mimic intestinal transit time, samples are collected to analyze changes in both the bile acid profiles and the microbial composition. nih.govbiorxiv.org This approach has successfully demonstrated that fecal microbiota perform the same metabolic processes in vitro as they do in vivo, including deconjugation, dehydroxylation, oxidation, and epimerization. nih.gov

Monoculture and Co-culture Models: To pinpoint the functions of specific bacteria, monoculture studies are employed. Isolates of human gut bacteria are grown anaerobically in the presence of bile acids to assess their individual transformative capabilities. researchgate.net Recent studies using this approach have challenged the long-held belief that deconjugation is a prerequisite for all other modifications, revealing that some strains can directly dehydrogenate conjugated bile acids. researchgate.net Co-culture systems, which involve growing two or more known bacterial species together, allow researchers to study synergistic or competitive interactions in bile acid metabolism. Furthermore, co-culture systems that combine anaerobic bacteria with intestinal epithelial cell lines (e.g., Caco-2, HT29-MTX-E12) are used to investigate the interplay between microbial metabolism and host cell responses, such as intestinal barrier function, immune responses, and bile acid transport. nih.govnih.govnih.gov These models are instrumental in studying how microbial metabolites of bile acids influence host cell gene expression, including transporters and enzymes like Sulfotransferase 2A1 (SULT2A1). nih.gov

Analytical Techniques: The analysis of these culture systems relies on advanced analytical techniques. Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) or LC-MS/MS is the standard for identifying and quantifying the diverse range of bile acid species. nih.govresearchgate.net To characterize the microbial community, 16S rRNA gene sequencing is used to determine bacterial profiles and identify associations between specific genera and observed metabolic activities. nih.govnih.gov

The following table summarizes the common in vitro systems used for these studies:

| In Vitro Model Type | Description | Key Research Applications | Common Analytical Methods |

|---|---|---|---|

| Anaerobic Fecal Batch Culture | Anaerobic, pH-controlled vessel inoculated with fecal microbiota and supplemented with specific bile acids. nih.gov | - Modeling community-wide bile acid metabolism (deconjugation, dehydroxylation). nih.gov | - UPLC-MS/MS for bile acid profiling.

|

| Bacterial Monoculture | Growth of a single isolated bacterial strain in a controlled medium containing bile acids. researchgate.net | - Identifying the specific metabolic capabilities of individual bacterial species. researchgate.net | - LC-MS/MS for bile acid metabolite identification. researchgate.net |

| Bacteria-Host Cell Co-Culture | Systems combining bacterial cultures (mono- or mixed) with intestinal epithelial cell lines (e.g., Caco-2). nih.govnih.gov | - Investigating the impact of microbial bile acid metabolites on host intestinal barrier function. nih.gov | - Transepithelial Electrical Resistance (TEER) for barrier integrity.

|

Microbiota-Derived Metabolites and Their Impact on Host Sulfated Bile Acids

The gut microbiota produces a vast array of metabolites that can enter systemic circulation and influence host physiology. This interaction is particularly evident in the metabolism of bile acids, where bacterial products directly influence the host's handling of these molecules, including the sulfation pathway that produces compounds like 3-Sulfoglycolithocholic acid.

The formation of sulfated bile acids is a prime example of collaborative host-microbiome metabolism. The process begins in the colon, where specific anaerobic bacteria, such as Clostridium scindens, convert primary bile acids (e.g., chenodeoxycholic acid) into toxic secondary bile acids like lithocholic acid (LCA). oup.com This microbially-produced LCA is then absorbed from the colon, enters the portal circulation, and is transported to the liver. Within the hepatocytes, the host detoxifies the potentially hepatotoxic LCA by sulfating it at the 3-hydroxy position, a reaction catalyzed by the enzyme Sulfotransferase 2A1 (SULT2A1). nih.govresearchgate.net The resulting sulfated bile acid is more water-soluble, less readily reabsorbed by the intestine, and thus more efficiently eliminated in feces. oup.com This multi-step, multi-organism pathway highlights how a metabolite produced exclusively by the gut microbiota becomes a substrate for a critical host detoxification process.

The following table details key microbiota-derived metabolites and their established or potential impact on the host's sulfated bile acid profile:

| Microbiota-Derived Metabolite | Producing Bacteria (Examples) | Impact on Host Sulfated Bile Acids | Mechanism of Action |

|---|---|---|---|

| Lithocholic Acid (LCA) | Clostridium species (e.g., C. scindens) | Serves as the direct precursor for host production of 3-Sulfolithocholic acid. | LCA is absorbed from the gut and sulfated in the liver by the host enzyme SULT2A1. oup.comresearchgate.net |

| Deoxycholic Acid (DCA) | Clostridium species | Acts as a precursor for other sulfated secondary bile acids. | DCA is absorbed and can be sulfated by host enzymes as a detoxification mechanism. nih.gov |

| Short-Chain Fatty Acids (SCFAs) (e.g., Butyrate, Propionate) | Firmicutes, Bacteroidetes phyla | Potentially modulate the expression of host enzymes involved in bile acid metabolism, including sulfation. | Act as signaling molecules and HDAC inhibitors, influencing host gene expression and modulating nuclear receptors (e.g., FXR) that regulate bile acid homeostasis. nih.govmdpi.com |

Analytical Methodologies for Research on 3 Sulfoglycolithocholic Acid Disodium Salt

Advanced Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of bile acid analysis, providing the necessary separation of individual bile acids from complex mixtures before detection. The structural similarity among bile acids, which often exist as isomers, requires high-efficiency separation techniques.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a foundational technique for the analysis of bile acid profiles, including sulfated forms. tandfonline.com HPLC methods have been developed to separate major free, conjugated, and sulfated bile acids in a single analytical run. tandfonline.com Typically, these methods employ a reverse-phase column, such as a C18 cartridge, for the initial extraction and resolution of bile acids from biological fluids like urine or bile. tandfonline.comtandfonline.com

Detection is often performed using UV detectors at wavelengths around 200-210 nm. tandfonline.comresearchgate.net While effective, UV detection has limitations, as unconjugated bile acids have a much lower absorbance at these wavelengths compared to their glycine (B1666218) and taurine-conjugated counterparts. researchgate.net Despite these challenges, HPLC provides a rapid and sensitive means for analyzing bile acid profiles in various bodily fluids. tandfonline.com

Table 1: Example of HPLC System Parameters for Bile Acid Separation

| Parameter | Specification | Source |

|---|---|---|

| Column | Reverse-Phase C18 | tandfonline.comresearchgate.net |

| Mobile Phase | Methanol (B129727) and Acetate (B1210297) Buffer | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 205-210 nm | tandfonline.comresearchgate.net |

| Sample Types | Bile, Urine, Peritoneal Fluid | tandfonline.com |

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior resolution, sensitivity, and speed of analysis. researchgate.net By using columns with smaller particle sizes (typically under 2 μm), UHPLC achieves better separation efficiency, which is critical for resolving the numerous, closely related isomers found in the bile acid pool. researchgate.netmdpi.com The integration of UHPLC with mass spectrometry (UHPLC-MS/MS) has become a powerful tool in analytical chemistry, enabling the identification and quantification of a wide range of compounds, including bile acids, in complex matrices. researchgate.netazom.com This combination allows for the synchronous quantification of dozens of target compounds in a single run with excellent peak shape and sensitivity. azom.com

Mass Spectrometry-Based Profiling and Quantification

Mass spectrometry (MS) is the preferred method for the detection and quantification of bile acids due to its high sensitivity and specificity. frontiersin.org When coupled with a chromatographic system like HPLC or UHPLC, it allows for the precise measurement of individual bile acids, even at very low concentrations. frontiersin.org Techniques such as electrospray ionization (ESI) are commonly used for the analysis of bile acids. sciex.com

Targeted Metabolomics for Sulfoglycolithocholic Acid Quantification

Targeted metabolomics focuses on the measurement of a predefined set of metabolites. In the context of bile acid analysis, targeted liquid chromatography-mass spectrometry (LC-MS) methods are developed to accurately quantify specific bile acids, including sulfated species like 3-Sulfoglycolithocholic Acid. acs.orgnih.gov These methods offer high throughput and can be applied to multiple biological matrices, such as plasma and urine, across different species. acs.org

Targeted analysis using tandem mass spectrometry (MS/MS) provides enhanced specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov This approach has been successfully used to quantify up to 24 different types of bile acids in serum samples, demonstrating its utility in exploring changes in bile acid profiles related to disease severity. nih.gov

Table 2: Examples of Bile Acids Quantified in a Targeted Metabolomics Study

| Bile Acid Class | Specific Compound Examples | Source |

|---|---|---|

| Glycine Conjugated | Glycochenodeoxycholate (GCDCA), Glycocholic acid (GCA) | researchgate.net |

| Taurine (B1682933) Conjugated | Taurochenodeoxycholate (TCDCA), Taurocholic acid (TCA) | researchgate.net |

| Unconjugated | Deoxycholic acid (DCA), Nor Cholic acid (NorCA) | researchgate.net |

| Sulfated Conjugated | Glycine cholic acid 3-sulfate (GCA-3S), Taurine cholic acid 3-sulfate (TCA-3S) | nih.gov |

Untargeted Metabolomics for Bile Acidome Analysis

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a biological sample, providing a broad overview of the metabolome. nih.gov This exploratory approach is a powerful tool for identifying unexpected changes in metabolic pathways, including those related to bile acid metabolism. nih.govbohrium.comnih.gov In studies of the "bile acidome," untargeted profiling can reveal significant alterations in bile secretion pathways and identify novel biomarkers. bohrium.comnih.gov While untargeted methods are excellent for discovery, they are often followed by targeted analyses to confirm and accurately quantify the specific bile acids of interest that were identified. nih.gov In recent years, high-resolution mass spectrometry (HRMS) has been increasingly used for untargeted bile acid profiling, dramatically increasing the number of profiled species, including sulfated and glucuronidated forms. mdpi.com

Isotope Dilution Mass Spectrometry for Accurate Measurement

Isotope dilution mass spectrometry is considered a gold standard for achieving the highest accuracy and precision in quantitative analysis. tandfonline.comnih.gov This technique involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., deuterium-labeled bile acids) to the sample as an internal standard. sciex.comtandfonline.com This internal standard behaves almost identically to the endogenous analyte during sample extraction, chromatographic separation, and ionization. sciex.com By measuring the ratio of the signal from the natural analyte to that of the isotopically labeled standard, the method effectively corrects for sample loss during preparation and for matrix effects that can suppress or enhance the ion signal in the mass spectrometer. sciex.comtandfonline.com This approach yields highly reliable and reproducible quantification with a low coefficient of variation, making it suitable as a reference method for bile acid measurement. tandfonline.comnih.gov

Sample Preparation Strategies for Biological Matrices in Research

The accurate analysis of 3-Sulfoglycolithocholic Acid Disodium (B8443419) Salt in biological samples is contingent upon effective sample preparation. This initial step is critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the subsequent analytical instrumentation. The complexity of biological matrices such as tissues, bile, serum, and urine necessitates tailored extraction and purification strategies to achieve reliable and reproducible results.

Extraction from Tissues and Biofluids (e.g., liver, bile, serum, urine)

The choice of extraction method for 3-Sulfoglycolithocholic Acid Disodium Salt and other bile acids is highly dependent on the specific biological matrix being investigated. Common techniques include organic solvent extraction, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Liver Tissue: Due to the complexity of the liver matrix, liquid-liquid extraction (LLE) is a frequently employed technique. The process typically begins with the homogenization of the liver tissue in deionized water. creative-proteomics.com An organic solvent, such as acetonitrile (B52724), is then added to extract the bile acids. creative-proteomics.com To maximize the recovery of the analytes, the extraction process is often repeated. Following extraction, the resulting supernatant is evaporated to dryness, and the residue is reconstituted in a solvent suitable for the analytical method to be used. creative-proteomics.com Another approach involves homogenizing the tissue in a mixture of deionized water and a solvent like ethyl acetate or dichloromethane, followed by centrifugation to separate the aqueous and organic phases. creative-proteomics.com

Bile: Bile contains a high concentration of bile acids, which can sometimes simplify sample preparation. nih.gov In some cases, a straightforward dilution of the bile sample may be sufficient before analysis. nih.gov However, for more detailed and sensitive analyses, methods such as protein precipitation followed by solid-phase extraction (SPE) are utilized to remove proteins and other interfering substances. researchgate.net

Serum and Plasma: Organic solvent extraction is a foundational method for isolating bile acids from serum and plasma. creative-proteomics.com This involves adding a solvent like methanol or acetonitrile to the sample, which serves to precipitate proteins while extracting the bile acids into the solvent phase. creative-proteomics.com The mixture is vortexed and then centrifuged to separate the precipitated proteins from the supernatant containing the bile acids. creative-proteomics.com Solid-phase extraction (SPE) is another widely used technique for serum and plasma. Cartridges, such as the Sep-Pak C18, are used to purify bile acids from the sample. nih.gov The non-ionic resin Amberlite XAD-7 has also been used in a batch procedure for the isolation of bile acids from serum, demonstrating high recovery rates for both non-sulphated and sulphated bile acids. nih.gov

Urine: Urine is a complex biofluid containing a wide array of compounds. Therefore, an extraction step is essential for the analysis of bile acids. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods. nih.gov LLE might involve the use of solvents like ethyl acetate. nih.gov In some analytical approaches, particularly for sulfated conjugates, a hydrolysis step using enzymes like β-glucuronidase may be performed before extraction to cleave the conjugate and allow for the analysis of the core bile acid.

Below is a table summarizing common extraction strategies for different biological matrices.

Table 1: Summary of Extraction Strategies for Bile Acids in Biological Matrices| Biological Matrix | Primary Extraction Technique(s) | Key Procedural Steps | Common Solvents/Reagents |

|---|---|---|---|

| Liver Tissue | Liquid-Liquid Extraction (LLE) | Homogenization, solvent extraction, centrifugation, evaporation, reconstitution. creative-proteomics.commetabolomicsworkbench.org | Acetonitrile, Ethyl Acetate, Dichloromethane. creative-proteomics.com |

| Bile | Dilution, Solid-Phase Extraction (SPE) | Simple dilution with a suitable solvent or protein precipitation followed by SPE. nih.govresearchgate.net | Methanol, Water. researchgate.net |

| Serum/Plasma | Organic Solvent Extraction, SPE | Protein precipitation, vortexing, centrifugation. creative-proteomics.com SPE for cleanup and concentration. nih.gov | Methanol, Acetonitrile. creative-proteomics.com |

| Urine | LLE, SPE | pH adjustment, solvent extraction or passing through an SPE column, potential enzymatic hydrolysis. nih.gov | Ethyl Acetate, various SPE sorbents. nih.gov |

Solid-Phase Microextraction (SPME) in Metabolomic Studies

Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique for metabolomic studies, including the analysis of bile acids. nih.gov This method integrates sampling, extraction, and concentration into a single, efficient step. nih.gov SPME utilizes a coated fiber that is exposed to the sample (either by direct immersion or in the headspace above the sample), where analytes partition from the sample matrix onto the fiber coating. chromatographyonline.com After an equilibrium period, the fiber is transferred to the injection port of a chromatographic system, where the analytes are desorbed for analysis. chromatographyonline.com

The advantages of SPME include its simplicity, high sensitivity, and the minimal sample volume required. nih.gov It is considered a relatively non-invasive technique, which is particularly beneficial in clinical research. nih.gov

For bile acid analysis, thin-film SPME (TF-SPME) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully developed for the high-throughput determination of bile acids in complex biological fluids. nih.gov Specialized SPME products, such as Supel™ BioSPME, are designed for bioanalytical applications. These tools can selectively extract a wide range of analytes from biological samples while effectively repelling unwanted macromolecules like proteins and lipids, making them highly suitable for subsequent LC-MS analysis. The application of SPME in metabolomics can provide valuable information for diagnosing and understanding the severity of various conditions by enabling the profiling of metabolites like this compound. nih.gov

Spectroscopic and Immunochemical Methods for Research Applications

A variety of analytical techniques are employed for the detection and quantification of this compound in research settings. These can be broadly categorized into spectroscopic and immunochemical methods.

Spectroscopic Methods:

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS or LC-MS/MS), has become a primary tool for bile acid analysis. nih.govmtoz-biolabs.com This is due to its high sensitivity, specificity, and ability to provide structural information. Tandem mass spectrometry (MS/MS) is especially powerful for differentiating between various bile acid isomers and conjugates, including sulfated forms like this compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used than MS for routine quantification, NMR is a valuable spectroscopic technique for the structural determination of molecules. nih.gov It can be applied to detect and quantify bile acids in samples, providing detailed information about their molecular structure without the need for extensive sample derivatization. nih.gov

Spectrophotometry: This is one of the more traditional methods used in bile acid analysis, often in the context of enzymatic assays. nih.gov These assays typically rely on the reaction of an enzyme, such as 3α-hydroxysteroid dehydrogenase, with bile acids, which leads to the conversion of NAD+ to NADH. The concentration of NADH, which absorbs light at 340 nm, is then measured spectrophotometrically to indirectly determine the total bile acid concentration. nih.gov

Immunochemical Methods:

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive immunochemical technique that utilizes the specific binding between an antibody and its antigen to detect and quantify substances in a sample. nih.gov ELISAs have been developed for the detection of bile acids and can be particularly useful for samples with low analyte concentrations, such as saliva. nih.gov

Enzymatic Assays: These assays are based on the specific catalytic activity of enzymes. For the analysis of 3α-sulfated bile acids, a specific enzymatic method has been developed utilizing bile acid 3α-sulfate sulfohydrolase. nih.gov This enzyme specifically acts on the sulfated bile acids. The subsequent measurement can be performed using colorimetric or fluorometric detection, providing a simple, rapid, and accurate means of quantification. nih.govbioassaysys.comcellbiolabs.com

The table below provides a comparative overview of these analytical methods.

Table 2: Comparison of Analytical Methods for Bile Acid Research| Method Category | Specific Technique | Principle | Key Advantages |

|---|---|---|---|

| Spectroscopic | LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. nih.gov | High sensitivity, high specificity, structural information, suitable for complex mixtures. nih.govmtoz-biolabs.com |

| NMR | Detection of nuclear spin transitions in a magnetic field. nih.gov | Detailed structural elucidation, non-destructive, quantitative. nih.gov | |

| Spectrophotometry | Measurement of light absorbance, often coupled with enzymatic reactions. nih.gov | Simple, rapid, suitable for total bile acid measurement. nih.gov | |

| Immunochemical | ELISA | Antigen-antibody binding with an enzymatic reporter. nih.gov | Very high sensitivity, high specificity. nih.gov |

| Enzymatic Assays | Specific enzyme-substrate reaction leading to a detectable product. nih.gov | High specificity for target bile acids (e.g., 3α-sulfated), simple, rapid. nih.gov |

Preclinical and Experimental Research Applications of 3 Sulfoglycolithocholic Acid Disodium Salt in Disease Models

Role in Liver Disease Models

The preclinical investigation of 3-Sulfoglycolithocholic Acid Disodium (B8443419) Salt, a sulfated metabolite of glycolithocholic acid, has been particularly focused on its role in experimental models of liver disease. Its effects have been characterized primarily in the context of cholestasis, with emerging relevance to other inflammatory and metabolic liver conditions.

Cholestasis Induction and Mitigation Studies in Animal Models

Research in rodent models has demonstrated that 3-Sulfoglycolithocholic Acid Disodium Salt can induce intrahepatic cholestasis, a condition characterized by the impairment of bile flow. A key study in rats established that this sulfated bile acid is a potent cholestatic agent. The administration of glycolithocholic acid 3-sulfate was shown to cause a significant reduction in bile flow, a hallmark of cholestasis caymanchem.com.

Interestingly, while sulfation is generally considered a detoxification pathway for bile acids, making them more water-soluble and facilitating their elimination, this is not universally the case in terms of cholestatic potential. In rats, glycolithocholic acid-sulfate has been observed to be as cholestatic as its non-sulfated counterpart, glycolithocholic acid oup.com. This suggests that the detoxification effect of sulfation on bile acids can vary depending on the specific bile acid and the animal species being studied oup.com. The cholestatic activity of lithocholic acid and its derivatives is partly attributed to their low water solubility, which can lead to the formation of insoluble salts that precipitate in the bile canaliculi oup.com.

Further studies have explored the broader effects of bile acid sulfation on bile formation. In rats, the infusion of sulfate (B86663) esters of various common bile acids, including lithocholic acid, demonstrated that sulfation significantly increases bile salt-independent bile flow researchgate.net. This suggests a complex role for sulfation in modulating biliary secretion. While it can prevent the cholestatic action of some non-sulfated bile acids, in the case of glycolithocholic acid, its sulfated form retains significant cholestatic properties in rodent models oup.comresearchgate.net.

Interactive Data Table: Effects of Sulfated Glycolithocholic Acid on Biliary Parameters in Rats

| Parameter | Observation | Reference |

| Bile Flow | Administration of glycolithocholic acid 3-sulfate induces a significant reduction in bile flow, indicative of cholestasis. | caymanchem.com |

| Cholestatic Potential | Glycolithocholic acid-sulfate is as cholestatic as the non-sulfated glycolithocholic acid in rats. | oup.com |

| Bile Salt-Independent Bile Flow | Infusion of sulfated bile acids, including lithocholic acid derivatives, significantly increases bile salt-independent bile flow. | researchgate.net |

Nonalcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH/ASH) Animal Studies

Currently, there is a lack of direct experimental evidence from preclinical animal studies specifically investigating the role of this compound in models of Nonalcoholic Fatty Liver Disease (NAFLD) or Nonalcoholic Steatohepatitis (NASH). Research in these areas has predominantly focused on other bile acids and their derivatives, particularly in the context of farnesoid X receptor (FXR) activation, which plays a role in lipid and glucose metabolism nih.gov. While the parent compound, lithocholic acid, has been studied in the context of the gut-liver axis and its potential influence on NAFLD, specific data on its this compound form in these disease models is not available in the current body of scientific literature frontiersin.org.

Liver Inflammation and Hepatitis Research in Preclinical Systems

Recent research has begun to explore the immunomodulatory roles of sulfated bile acid metabolites. A study synthesized lithocholic acid 3-sulfate (LCA-3-S) and investigated its effects on T-lymphocytes, which are key players in liver inflammation nih.gov. This research demonstrated that LCA-3-S selectively suppressed the differentiation of Th17 cells by targeting the transcription factor RORγt researchgate.netnih.gov. Th17 cells are a subset of T helper cells that are implicated in the pathogenesis of various inflammatory and autoimmune diseases, including certain forms of hepatitis. The selective inhibition of Th17 cell differentiation by LCA-3-S suggests a potential anti-inflammatory role for this compound, which could be relevant to the pathogenesis of cholestatic liver diseases where immune-mediated inflammation is a contributing factor nih.gov. However, further preclinical studies are needed to explore this mechanism in specific animal models of liver inflammation and hepatitis.

Biliary Tract Function Assessment in Porcine Models

There is no specific information available from preclinical studies regarding the use of this compound for the assessment of biliary tract function in porcine models. Studies in pigs have primarily focused on the composition of bile acids in fetal and adult animals and the effects of porcine bile acid supplementation on fat and vitamin absorption nih.govnih.gov.

Investigations in Metabolic Disorder Models

The role of sulfated bile acids is also being investigated in the context of metabolic disorders, such as diabetes.

Streptozotocin-Induced Diabetes Models in Rodents

In a study utilizing a streptozotocin-induced diabetes model in male rats, significant alterations in bile acid metabolism were observed. The induction of diabetes was found to cause a significant increase in the activity of hepatic bile acid sulfotransferase, the enzyme responsible for sulfating bile acids nih.gov. This increased enzyme activity was accompanied by a notable rise in the biliary excretion of both lithocholate 3-sulfate and taurolithocholate 3-sulfate in diabetic animals nih.gov. These findings indicate that in this rodent model of type 1 diabetes, there is an upregulation of the bile acid sulfation pathway, leading to increased levels of sulfated metabolites of lithocholic acid in the bile. This suggests a potential link between the metabolic state of diabetes and the processing of specific bile acids.

Interactive Data Table: Changes in Bile Acid Metabolism in Streptozotocin-Induced Diabetic Rats

| Parameter | Observation in Diabetic Rats | Reference |

| Hepatic Bile Acid Sulfotransferase (BAST) Activity | Significant increase | nih.gov |

| Biliary Excretion of Lithocholate 3-Sulfate | Increased | nih.gov |

| Biliary Excretion of Taurolithocholate 3-Sulfate | Increased | nih.gov |

| Total Bile Acid Excretion | Markedly increased | nih.gov |

| Bile Flow | Markedly increased | nih.gov |

Inflammatory and Infectious Disease Models

In experimental models and clinical studies of inflammatory bowel disease (IBD), the metabolic profile of bile acids is significantly altered, positioning specific sulfated bile acids as key research biomarkers. The metabolome in IBD is characterized by a notable increase in the concentration of 3-OH-sulfated bile acids. This shift suggests a functional change in the gut microbiome and host metabolism in response to chronic intestinal inflammation. The increase in sulfated forms, including compounds structurally related to 3-Sulfoglycolithocholic Acid, points to their potential utility in tracking disease progression and microbial dysbiosis in research settings.

Table 2: Bile Acid Profile Changes in IBD Models

| Bile Acid Category | Observed Change in IBD | Implication in Research |

|---|---|---|

| Primary Conjugated Bile Acids | Increased | Indicates altered host synthesis and conjugation. |

| Secondary Bile Acids | Decreased | Suggests impaired gut microbiome metabolic function. |

| 3-OH-Sulfated Bile Acids | Increased | Potential biomarker for inflammation and dysbiosis. |